An In-Depth Technical Guide to 14,15-Dehydro Budesonide (Budesonide EP Impurity E)
An In-Depth Technical Guide to 14,15-Dehydro Budesonide (Budesonide EP Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 14,15-Dehydro Budesonide, a known impurity of the corticosteroid Budesonide. Designated as Budesonide EP Impurity E in the European Pharmacopoeia, this compound is of significant interest in the quality control and stability testing of Budesonide-containing pharmaceutical products. This document delves into its chemical identity, synthesis, formation through degradation pathways, analytical methodologies for its detection and quantification, and its regulatory context.
Introduction to 14,15-Dehydro Budesonide
14,15-Dehydro Budesonide is a steroid structurally related to Budesonide, featuring an additional double bond between carbons 14 and 15 of the steroid nucleus.[1][2] As a specified impurity in the United States Pharmacopeia-National Formulary (USP-NF), its presence in Budesonide drug substance is controlled to a limit of not more than 0.10%.[3] Understanding the characteristics of this impurity is paramount for ensuring the safety, efficacy, and stability of Budesonide formulations.
Table 1: Chemical Identity of 14,15-Dehydro Budesonide
| Parameter | Value |
| Systematic Name | (11β,16α)-16,17-[Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4,14-triene-3,20-dione[4] |
| Synonyms | Budesonide EP Impurity E, Budesonide USP Related Compound E[5][6] |
| CAS Number | 131918-64-4[4] |
| Molecular Formula | C₂₅H₃₂O₆[4] |
| Molecular Weight | 428.52 g/mol [4] |
Synthesis and Formation Pathways
The presence of 14,15-Dehydro Budesonide in Budesonide can arise from both the manufacturing process and degradation of the active pharmaceutical ingredient (API).
Synthesis of 14,15-Dehydro Budesonide Reference Standard
The synthesis of 14,15-Dehydro Budesonide as a reference standard is crucial for its accurate identification and quantification in Budesonide samples. A patented method describes a synthetic route to Budesonide Impurity E.[7] The general pathway involves a multi-step process starting from a suitable steroid precursor. The key step to introduce the 14,15-double bond involves an oxidation reaction.[7]
General Synthetic Scheme:
A precursor steroid, ZNA-3, is first oxidized to introduce a key intermediate, EP-ZE-IM1. This intermediate then undergoes an acid-catalyzed reaction with n-butanal to form the butylidenebis(oxy) ring, yielding compound EP-ZE-IM2. Finally, alkaline hydrolysis of EP-ZE-IM2 generates 14,15-Dehydro Budesonide.[7]
Caption: Generalized synthetic pathway for 14,15-Dehydro Budesonide.
While this patent outlines the strategic approach, detailed experimental conditions such as specific oxidizing agents (potassium permanganate, potassium dichromate, or osmium tetroxide are mentioned as possibilities), reaction times, temperatures, and purification methods would require further process development and optimization for implementation in a laboratory setting.[7]
Formation via Degradation of Budesonide
Forced degradation studies are instrumental in identifying potential degradation products of a drug substance under various stress conditions, mimicking those that may be encountered during storage and handling.[8] 14,15-Dehydro Budesonide is considered a degradation product of Budesonide.[9] The introduction of the 14,15-double bond suggests that its formation likely occurs through an oxidative degradation pathway.
Forced Degradation Workflow for Budesonide:
Caption: Experimental workflow for forced degradation studies of Budesonide.
Studies on the thermal degradation of Budesonide in metered-dose inhalers have identified a range of impurities, including Budesonide Impurity E.[9][10] The formation of some of these degradation products has been linked to an aerobic oxidation process, potentially induced by components of the product's packaging, such as aluminum oxide on the inner surface of canisters.[10] While the precise mechanism for the formation of the 14,15-double bond is not fully elucidated in the public domain, it is reasonable to hypothesize that it arises from an oxidative process, possibly followed by dehydration.
Analytical Characterization
The detection and quantification of 14,15-Dehydro Budesonide require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common approach.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for separating 14,15-Dehydro Budesonide from the parent drug and other related substances.
Table 2: Representative HPLC Method Parameters for Budesonide and Impurities
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm packing L1[3] |
| Mobile Phase | Acetonitrile and Buffer (32:68)[3] (Buffer: 3.17 mg/mL of monobasic sodium phosphate and 0.23 mg/mL of phosphoric acid, pH 3.2 ± 0.1)[3] |
| Flow Rate | 1.5 mL/min[3] |
| Detector | UV at 254 nm[3] |
| Column Temperature | 50°C[3] |
| Injection Volume | 20 µL[3] |
Under these conditions, the USP monograph indicates a relative retention time of approximately 0.86 for 14,15-Dehydrobudesonide relative to Budesonide epimer B.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For structural confirmation and enhanced sensitivity, LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is invaluable. These techniques provide molecular weight and fragmentation data, which are crucial for the unambiguous identification of impurities. LC-QTOFMS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been utilized for the structural identification of Budesonide-related impurities.[10]
Protocol for LC-MS/MS Analysis of Budesonide and Related Compounds:
-
Sample Preparation:
-
For drug substance, dissolve an accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
For drug product, extract the active ingredient using a validated procedure to remove excipients that may interfere with the analysis.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC column (e.g., C18) with a gradient or isocratic mobile phase, typically consisting of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Employ an electrospray ionization (ESI) source in positive ion mode.
-
For quantification, operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for both Budesonide and 14,15-Dehydro Budesonide.
-
For structural confirmation, acquire full scan mass spectra and product ion spectra.
-
Pharmacology and Toxicology
The pharmacological and toxicological profile of any impurity is a critical consideration in drug development.
Pharmacological Activity
The introduction of a 14,15-double bond into the Budesonide structure may alter its binding affinity to the glucocorticoid receptor and, consequently, its pharmacological activity. However, there is a lack of publicly available experimental data on the specific pharmacological activity of 14,15-Dehydro Budesonide. Generally, degradation products of corticosteroids have significantly lower activity than the parent compound.[8]
Toxicological Assessment
Workflow for In Silico Toxicological Assessment:
Caption: Workflow for in silico toxicological assessment of an impurity.
Regulatory Context and Quality Control
The control of impurities is a critical aspect of pharmaceutical quality control, governed by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
As a specified impurity in the USP-NF, the acceptance criterion for 14,15-Dehydro Budesonide in the Budesonide drug substance is not more than 0.10%.[3] This limit underscores the importance of robust analytical methods for its routine monitoring in batch release testing and stability studies. The presence of this impurity in finished drug products should also be monitored and controlled within appropriate limits, which may be derived from the drug substance specification and stability data for the drug product.
Conclusion
14,15-Dehydro Budesonide is a key impurity of Budesonide that warrants careful monitoring and control. This guide has provided a comprehensive overview of its chemical properties, synthesis, formation pathways, analytical characterization, and regulatory context. A thorough understanding of this and other impurities is essential for the development of safe, effective, and stable Budesonide drug products. Further research into the specific degradation mechanisms and the pharmacological and toxicological profile of 14,15-Dehydro Budesonide would be beneficial for a more complete risk assessment.
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Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis. 2022;208:114445. Available from: [Link]
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Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. ResearchGate. Available from: [Link]
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Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience. 2024;13(4):196. Available from: [Link]
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16,17-[Ethylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione, (11β,16α)-. GSRS. Available from: [Link]
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